molecular formula C16H14O2S B110395 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene CAS No. 90433-54-8

4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene

Cat. No.: B110395
CAS No.: 90433-54-8
M. Wt: 270.3 g/mol
InChI Key: KSPMZOIHTPOBNW-UHFFFAOYSA-N
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Description

4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of methoxy groups attached to the benzene ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzothiophene in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The benzothiophene core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene is unique

Properties

IUPAC Name

4-methoxy-2-(4-methoxyphenyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2S/c1-17-12-8-6-11(7-9-12)16-10-13-14(18-2)4-3-5-15(13)19-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPMZOIHTPOBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=CC=C3S2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363298
Record name 7M-367S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90433-54-8
Record name 7M-367S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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